molecular formula C15H20N2O4 B14591078 Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate CAS No. 61544-74-9

Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate

Cat. No.: B14591078
CAS No.: 61544-74-9
M. Wt: 292.33 g/mol
InChI Key: WWVVSZBFBSEVIV-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate is an organic compound with a complex structure It is characterized by the presence of a benzoate group substituted with methyl and oxopropylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-methyl-3,5-diaminobenzoic acid with methyl chloroformate, followed by the introduction of oxopropyl groups through a series of condensation reactions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems to monitor and adjust reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxopropyl groups to hydroxyl groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate exerts its effects involves interactions with specific molecular targets. The oxopropylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-oxopropyl)benzoate
  • Methyl 3,4-bis(bromomethyl)benzoate
  • 2-(Methoxycarbonyl)-5-methyl-2,4-bis(3-methyl-2-butenyl)-6-(2-methyl-1-oxopropyl)-5-(4-methyl-3-pentenyl)cyclohexanone

Uniqueness

Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and oxopropylamino groups allows for a range of interactions and reactions that are not possible with simpler analogs.

Properties

CAS No.

61544-74-9

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

methyl 4-methyl-3,5-bis(2-oxopropylamino)benzoate

InChI

InChI=1S/C15H20N2O4/c1-9(18)7-16-13-5-12(15(20)21-4)6-14(11(13)3)17-8-10(2)19/h5-6,16-17H,7-8H2,1-4H3

InChI Key

WWVVSZBFBSEVIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1NCC(=O)C)C(=O)OC)NCC(=O)C

Origin of Product

United States

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